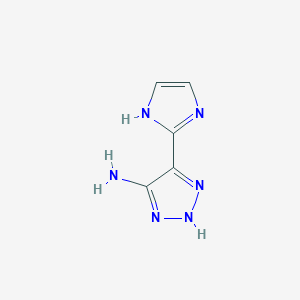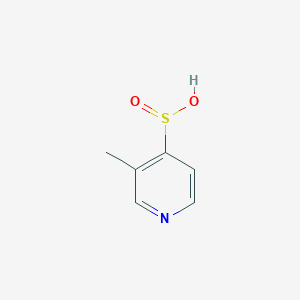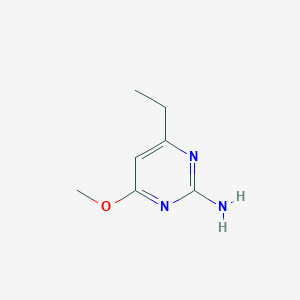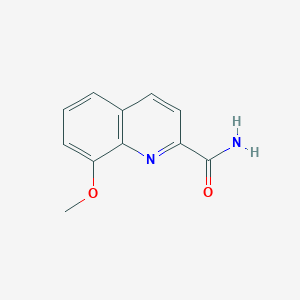![molecular formula C7H6N4O2 B13116489 6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 91673-75-5](/img/structure/B13116489.png)
6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H6N4O It features a pyrido-pyrazine core structure, which is a fused ring system containing both pyridine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrido-pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-pyrazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, kinase inhibitors derived from this compound can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting cell signaling pathways . The exact mechanism can vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar fused ring structure and exhibits biological activities such as antiproliferative and antimicrobial effects.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and show a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific ring structure and the presence of an amino group, which can be further modified to create a variety of derivatives with different properties and activities. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
91673-75-5 |
|---|---|
分子式 |
C7H6N4O2 |
分子量 |
178.15 g/mol |
IUPAC名 |
6-amino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-1-3-5(10-4)11-7(13)6(12)9-3/h1-2H,(H,9,12)(H3,8,10,11,13) |
InChIキー |
CITFPCNNFVNHBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NC(=O)C(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)



![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)


![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


